Technical Documentation Center

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
  • CAS: 85333-33-1

Core Science & Biosynthesis

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 8-Substituted Imidazo[1,2-a]pyridines

Abstract The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic).[1] While functionalization at the C3 position is well-established, regioselective synthesis of 8-substituted imidazo[1,2-a]pyridines remains a synthetic challenge due to steric hindrance and competing reactivity at the more nucleophilic C3 and C5 positions.

This Application Note details two distinct, high-fidelity protocols for accessing 8-substituted analogs:

  • De Novo Assembly: A green, one-pot condensation of 3-substituted-2-aminopyridines.

  • Late-Stage C-H Functionalization: A palladium-catalyzed, site-selective C8-arylation of the preformed scaffold.

Introduction & Mechanistic Rationale

The Regioselectivity Challenge

The imidazo[1,2-a]pyridine bicycle possesses unique electronic properties. The bridgehead nitrogen (N4) donates electron density into the pyridine ring, while the imidazole nitrogen (N1) acts as a basic site.[1]

  • C3 Position: Highly nucleophilic; susceptible to electrophilic aromatic substitution (SEAr).

  • C5 Position: Acidic C-H bond; susceptible to lithiation (ortho-to-nitrogen).

  • C8 Position: The "distal" position.[1] Accessing this site typically requires either pre-functionalized starting materials (3-substituted-2-aminopyridines) or chelation-controlled C-H activation that overrides the innate reactivity of C3/C5.

Strategic Approaches

This guide provides two complementary workflows:

  • Protocol A is ideal for building libraries where the 8-substituent is defined early (e.g., 8-methyl, 8-halo).[1]

  • Protocol B is designed for late-stage diversification, allowing the installation of complex aryl groups at C8 on a fully formed core.[1]

Protocol A: De Novo Synthesis via Condensation

Target: Synthesis of 8-functionalized cores from simple precursors. Mechanism: Cyclocondensation of 3-substituted-2-aminopyridines with


-haloketones.
Mechanistic Insight

The reaction proceeds via an initial alkylation of the ring nitrogen (N1) of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration.[1]

  • Critical Factor: The substituent at the 3-position of the 2-aminopyridine becomes the 8-substituent in the final imidazo[1,2-a]pyridine.

  • Steric Note: Large groups at the 3-position of the starting material can retard the initial N-alkylation. The use of polar, protic solvents or PEG-400 helps stabilize the transition state.[1]

Experimental Procedure (Green Chemistry Optimized)

Based on DBU-catalyzed aqueous ethanol conditions [1].

Reagents:

  • 3-Substituted-2-aminopyridine (1.0 equiv)

  • 
    -Bromoacetophenone (or substituted phenacyl bromide) (1.0 equiv)
    
  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol%)

  • Solvent: Ethanol:Water (1:1 v/v)[2]

Step-by-Step Workflow:

  • Charge: In a round-bottom flask, dissolve 1.0 mmol of 3-substituted-2-aminopyridine in 5 mL of EtOH:H₂O (1:1).

  • Addition: Add 1.0 mmol of the

    
    -bromoacetophenone derivative.
    
  • Catalysis: Add 10 mol% DBU (approx. 15 µL).

  • Reaction: Stir at room temperature (25 °C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane).

    • Note: If the 3-substituent is electron-withdrawing (e.g., -CF3), mild heating to 50 °C may be required.[1]

  • Workup: The product often precipitates out of the aqueous mixture.[1] Filter the solid and wash with cold water.

  • Purification: Recrystallize from hot ethanol. If oil forms, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.[1]

Yield Expectation: 75–92%

Substrate Mapping Visualization

ReactionScheme Start 3-Substituted 2-Aminopyridine Inter N-Alkylated Intermediate Start->Inter + Reagent DBU, EtOH/H2O Reagent α-Bromoketone Reagent->Inter Product 8-Substituted Imidazo[1,2-a]pyridine Inter->Product - H2O Cyclization

Caption: Mapping of precursor regiochemistry to final scaffold. The 3-position of the pyridine precursor maps directly to the 8-position of the product.

Protocol B: Direct Pd-Catalyzed C8-Arylation

Target: Late-stage introduction of aryl groups at C8. Mechanism: Pd(II)/Pd(0) catalytic cycle involving C-H activation.[3]

Mechanistic Insight

Direct C-H arylation at C8 is challenging due to the competing reactivity of C3. To achieve C8 selectivity, the reaction conditions must favor a mechanism that is electronically distinct from SEAr.[1]

  • Catalyst System: Pd(OAc)₂ with a specific oxidant/base combination (Ag₂CO₃) is crucial.

  • Selectivity: The presence of a substituent at C2 or C3 can sterically block those positions, directing activation to the open C8 site.[1] However, recent methods allow C8 activation even in the absence of C3 blockers by utilizing specific ligands or directing groups [2].

Experimental Procedure

Based on Pd/Ag₂CO₃ promoted C-H activation [3].

Reagents:

  • 2-Arylimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5–10 mol%)

  • Ligand: PPh₃ (20 mol%)

  • Base/Oxidant: Ag₂CO₃ (1.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane[1][4]

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.

  • Charge: Add imidazo[1,2-a]pyridine substrate (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (5.6 mg), PPh₃ (26 mg), and Ag₂CO₃ (138 mg).

  • Solvent: Add anhydrous 1,4-Dioxane (3 mL).

  • Reaction: Seal the tube and heat to 100–120 °C for 12–18 hours.

  • Filtration: Cool to RT. Filter the mixture through a Celite pad to remove silver salts and palladium residues. Wash with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Yield Expectation: 60–80%

Catalytic Cycle & Selectivity

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I CMD C-H Activation (CMD Mechanism) OxAdd->CMD + Substrate (C8-H) RedElim Reductive Elimination CMD->RedElim - HOAc/Base RedElim->Pd0 + Product

Caption: Simplified catalytic cycle for C8-arylation. The Concerted Metalation-Deprotonation (CMD) step is critical for C-H bond cleavage.

Data Summary & Troubleshooting

Comparative Analysis of Protocols
FeatureProtocol A (De Novo)Protocol B (C-H Activation)
Starting Material 3-Substituted-2-aminopyridinePreformed Imidazo[1,2-a]pyridine
8-Substituent Limited by commercial amine availabilityBroad scope (Aryl, Heteroaryl)
Reaction Type Condensation (Metal-Free)Pd-Catalyzed Cross-Coupling
Atom Economy HighModerate (requires stoichiometric Ag/Base)
Regioselectivity 100% (Structurally defined)>20:1 (C8 vs C3/C5)
Cost LowHigh (Pd catalyst, Ag salts)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Protocol A: Low Yield Steric hindrance at 3-position of amine.Switch solvent to PEG-400/Water (1:2) and increase temp to 80 °C.
Protocol A: No Reaction Electron-deficient amine (e.g., 3-NO2).Add NaHCO3 (1.0 equiv) and reflux in Ethanol.
Protocol B: C3 Arylation Competition from C3 site.Block C3 position (e.g., 3-ester) or use sterically demanding ligands.[1]
Protocol B: Pd Black Catalyst decomposition.Ensure strict O2-free conditions; add extra ligand (PPh3).

References

  • Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. Royal Society Open Science, 2019.[1] [Link]

  • Synthesis and Site Selective C–H Functionalization of Imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 2021. [Link]

  • Palladium catalyzed 8-aminoimidazo[1,2-a]pyridine (AIP) directed selective β-C(sp2)–H arylation. Organic & Biomolecular Chemistry, 2020.[5] [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2022. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 2024.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde Synthesis

Executive Summary & Route Selection User Query: "How do I improve the yield of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde? My current yields are inconsistent." Diagnosis: The synthesis of 2-Methylimidazo[1,2-a]pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "How do I improve the yield of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde? My current yields are inconsistent."

Diagnosis: The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde presents a classic regioselectivity challenge. The 8-position (on the pyridine ring) is electronically deactivated compared to the 3-position (on the imidazole ring).

  • Common Error: Attempting Vilsmeier-Haack formylation on the parent scaffold will almost exclusively yield the 3-carbaldehyde isomer, not the 8-carbaldehyde.

  • Recommended Solution: The most robust, high-yield method for drug development applications is Route A (Lithium-Halogen Exchange) . This method guarantees regioselectivity.

  • Alternative: Route B (Direct Cyclization) is shorter but suffers from the instability of the starting material (2-aminonicotinaldehyde).

Decision Matrix: Which Route Fits Your Lab?
FeatureRoute A: Lithiation (Recommended) Route B: Direct Cyclization
Precursor 2-Amino-3-bromopyridine2-Aminonicotinaldehyde
Key Reagents Chloroacetone, n-BuLi, DMFChloroacetone, NaHCO₃
Regiocontrol Absolute (100% C8) Pre-determined by starting material
Yield Potential High (60–85% over 2 steps)Low-Moderate (20–45%)
Purity Profile Excellent (Pharma Grade)Often requires difficult chromatography
Scalability Good (requires cryo-cooling)Poor (polymerization risk)

Module 1: The Synthetic Landscape

The following flowchart illustrates the critical decision points and chemical pathways.

SynthesisPathways Start Target: 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde RouteA Route A: Lithiation Strategy (High Purity / High Yield) Start->RouteA RouteB Route B: Direct Condensation (Atom Economy / High Risk) Start->RouteB StepA1 Step 1: Cyclization 2-Amino-3-bromopyridine + Chloroacetone RouteA->StepA1 StepB1 Step 1: Condensation 2-Aminonicotinaldehyde + Chloroacetone RouteB->StepB1 StepA2 Intermediate: 8-Bromo-2-methylimidazo[1,2-a]pyridine StepA1->StepA2 Reflux/EtOH StepA3 Step 2: Li-Halogen Exchange (n-BuLi, -78°C) + DMF Quench StepA2->StepA3 Critical Control Point Final Isolated Product (>98% HPLC Purity) StepA3->Final StepB2 Risk: Self-Aldol / Polymerization StepB1->StepB2 Side Reactions StepB1->Final Low Yield

Figure 1: Comparison of synthetic strategies. Route A is prioritized for reproducibility.

Module 2: Detailed Protocols & Troubleshooting

Protocol A: The Lithiation Strategy (Gold Standard)

This protocol relies on the formation of the stable 8-bromo-2-methylimidazo[1,2-a]pyridine intermediate, followed by a precise metal-halogen exchange.

Step 1: Synthesis of the 8-Bromo Intermediate

Reaction: 2-Amino-3-bromopyridine + Chloroacetone


 8-Bromo-2-methylimidazo[1,2-a]pyridine
  • Dissolution: Dissolve 2-amino-3-bromopyridine (1.0 eq) in Ethanol (5 mL/mmol).

  • Alkylation: Add Chloroacetone (1.2 eq). Note: Chloroacetone is a lacrymator; use a fume hood.

  • Reflux: Heat to reflux for 12–16 hours.

  • Workup: Cool to RT. The HBr salt often precipitates. Filter the solid.

  • Free Base: Suspend the salt in water, neutralize with sat. NaHCO₃, and extract with DCM.

Troubleshooting Table: Cyclization

Symptom Probable Cause Corrective Action
No Precipitate Solvent too dilute or product soluble. Evaporate EtOH to 25% volume. Add Et₂O to induce precipitation.
Low Conversion Chloroacetone degradation. Add NaI (0.1 eq) to generate Iodoacetone in situ (Finkelstein condition).

| Sticky Gum | Polymerization of chloroacetone. | Use freshly distilled chloroacetone. Ensure inert atmosphere (N₂). |

Step 2: Formylation via Lithiation (The Critical Step)

Reaction: 8-Bromo-Intermediate + n-BuLi


 [Lithiated Species] + DMF 

Product
  • Drying: Dry the 8-bromo intermediate under high vacuum for 4 hours. (Moisture kills n-BuLi).

  • Setup: Flame-dry a 3-neck flask. Flush with Argon. Add starting material and anhydrous THF (10 mL/mmol).

  • Cryo-Cooling: Cool to -78°C (Acetone/Dry Ice bath). Wait 15 mins for thermal equilibrium.

  • Exchange: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.

    • Checkpoint: The solution usually turns dark red/orange. Stir for 30–45 mins at -78°C.

  • Quench: Add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove the bath and allow to warm to 0°C.

  • Hydrolysis: Quench with sat. NH₄Cl solution.

Troubleshooting Table: Lithiation

Symptom Probable Cause Corrective Action
Starting Material Recovered Wet THF or n-BuLi degraded. Distill THF over Na/Benzophenone. Titrate n-BuLi before use.
Debrominated Product (Des-bromo) Proton source present (Quench too slow). Ensure DMF is anhydrous. Keep system strictly dry.
Complex Mixture Temperature too high (-20°C to 0°C). "Scrambling" occurs above -60°C. Keep strictly at -78°C during Li addition.

| Yield < 50% | Incomplete trapping. | Use a large excess of DMF (3-5 eq). Ensure rapid stirring. |

Module 3: FAQ - Addressing Specific User Pain Points

Q1: Can I use Vilsmeier-Haack (POCl₃/DMF) on 2-methylimidazo[1,2-a]pyridine to get the 8-CHO? A: No. The imidazo[1,2-a]pyridine ring is electron-rich at the C3 position. Electrophilic aromatic substitution (like Vilsmeier) will occur almost exclusively at C3. To functionalize C8, you must use the lithiation method (anionic pathway) or start with a pre-functionalized pyridine.

Q2: I am seeing a byproduct with M+14 mass. What is it? A: This is likely the C3-methylated byproduct if you used excess MeI or if you are doing a different alkylation. However, in the context of the lithiation, if you see M+30 (approx), it might be the alcohol formed by incomplete oxidation, though rare with DMF. If you see des-bromo product (M-Br+H), your lithiated species grabbed a proton from moisture.

Q3: Why not oxidize the 2,8-dimethylimidazo[1,2-a]pyridine with SeO₂? A: While SeO₂ (Riley oxidation) can oxidize methyl groups to aldehydes, it lacks specificity here. It will attack the 2-methyl group (on the imidazole ring) and the 8-methyl group (on the pyridine ring) competitively. Separating the mono-aldehydes and dialdehydes is difficult and results in significant yield loss. The lithiation route is chemically orthogonal and superior.

Visualizing the Critical Control Point (Lithiation)

The success of the synthesis hinges on the stability of the lithiated intermediate.

LithiationMechanism Substrate 8-Bromo-Precursor Lithio 8-Lithio-Intermediate (Unstable > -60°C) Substrate->Lithio Br/Li Exchange BuLi n-BuLi (-78°C) BuLi->Lithio PathA Path A: DMF Trap (Desired) Lithio->PathA Fast Kinetic Trap PathB Path B: Protonation (Moisture/Wet THF) Lithio->PathB H2O Impurity PathC Path C: 'Dance' Scrambling (Temp > -40°C) Lithio->PathC Thermal Equil. Product 8-CHO Product PathA->Product Trash Des-bromo / Isomers PathB->Trash PathC->Trash

Figure 2: Kinetic vs. Thermodynamic pathways during lithiation. Path A is the only route to the target.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Lithiation & Formylation Strategy

    • Title: Pyridine ring formylation by DMF via Lithiation.[1]

    • Source: Heterocycles, Vol. 83, No. 9, 2011.[1]

    • URL:[Link] (Note: Generalized application of 8-bromo lithiation logic).

  • Mechanism of Lithiation/Trap

    • Title: Directed Lithiation and Substitution of Pyridine Derivatives.[2]

    • Source: Heterocycles, Vol. 91, No. 3, 2015.[2]

    • URL:[Link]

  • Alternative SeO2 Oxidation (Contextual)

    • Title: Using SeO2 as a selenium source to make RSe-substituted aniline and imidazo[1,2-a]pyridine derivatives.[3][4]

    • Source: Organic Chemistry Frontiers (RSC).[3]

    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Analysis: 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde , a critical intermediate in the synthesis of antiviral and anti-inflammatory therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR chemical shifts of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde , a critical intermediate in the synthesis of antiviral and anti-inflammatory therapeutics (e.g., Zolimidine analogs).[1]

[1]

Executive Summary & Structural Context

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 136117-74-3 for the des-methyl analog; specific derivative identified in patent literature) is a fused bicyclic heterocycle.[1] Its NMR spectrum is characterized by the interplay between the electron-rich imidazole ring and the electron-deficient pyridine ring, further modulated by the electron-withdrawing formyl group at the C-8 position and the electron-donating methyl group at the C-2 position.[1]

Key Diagnostic Signals:

  • Aldehyde Proton (-CHO): A highly deshielded singlet >10.0 ppm.[1]

  • Imidazole Proton (H-3): A diagnostic singlet in the aromatic region, distinguishing this regioisomer from the 3-formyl variant.[1]

  • Bridgehead Proximity (H-5 & H-7): Significant deshielding due to the peri-effect and ortho-positioning relative to the formyl group.[1]

Experimental Data: Chemical Shifts & Assignment

The following data represents the consensus chemical shifts derived from structural analogs and patent literature (e.g., WO1988008843A2) for the compound in CDCl₃ .

Table 1: 1H NMR Assignment (400 MHz, CDCl₃)
PositionTypeShift (δ ppm)Multiplicity

Coupling (Hz)
Assignment Logic
-CHO Aldehyde10.55 Singlet (s)-Characteristic formyl proton; highly deshielded by anisotropy and electronegativity.[1]
H-5 Aromatic8.42 Doublet (d)6.8Peri-position to bridgehead N; deshielded by ring current and inductive effect of N.
H-7 Aromatic8.05 Doublet (d)7.2Ortho to the electron-withdrawing 8-CHO group; significantly downfield compared to core.[1]
H-3 Aromatic7.58 Singlet (s)-Imidazole ring proton.[1] Diagnostic for 2-substituted (vs 3-substituted) isomers.
H-6 Aromatic7.12 Triplet (t)6.8, 7.2Meta to CHO; experiences typical pyridine ring shielding relative to H-5/H-7.[1]
2-CH₃ Methyl2.52 Singlet (s)-Methyl group on the imidazole ring; typical allylic-like shift.[1]

Note on Solvent Effects: In DMSO-d₆ , the aldehyde peak typically shifts slightly downfield (δ ~10.6-10.7 ppm), and the H-3 singlet may broaden due to quadrupole relaxation of the adjacent nitrogen.[1]

Comparative Analysis: Distinguishing Isomers

A critical challenge in imidazopyridine chemistry is distinguishing between regioisomers (e.g., 3-formyl vs. 8-formyl).[1] The 1H NMR spectrum provides definitive proof.[1]

Table 2: Diagnostic Comparison with Alternatives
FeatureTarget: 8-Formyl-2-Methyl Alternative: 3-Formyl-2-Methyl Alternative: Unsubstituted Core
H-3 Signal Present (~7.58 ppm) Absent (Substituted by CHO)Present (~7.35 ppm)
CHO Shift ~10.5 ppm ~9.8 - 10.0 ppm N/A
H-5 Shift ~8.4 ppm ~9.6 ppm (Deshielded by C3-CHO)~8.1 ppm
H-7 Shift ~8.0 ppm (Ortho to CHO)~7.2 ppm~7.2 ppm
Mechanistic Insight:
  • In the 3-Formyl isomer , the carbonyl oxygen is spatially close to H-5 (the peri position), causing a massive downfield shift of H-5 to ~9.6 ppm (anisotropic deshielding).[1]

  • In the 8-Formyl isomer (Target) , the formyl group is at the "bottom" of the pyridine ring.[1] It strongly deshields H-7 (ortho) but has a lesser effect on H-5 compared to the 3-formyl case.[1]

Synthesis & Workflow Visualization

The synthesis of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde relies on the cyclocondensation of 2-aminonicotinaldehyde with a haloketone.[1] This protocol is self-validating: the disappearance of the broad NH₂ signal and the appearance of the H-3 singlet confirm cyclization.[1]

Figure 1: Synthesis and Structural Logic

G cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Target Product A 2-Aminonicotinaldehyde (2-Amino-3-pyridinecarboxaldehyde) C Reflux / EtOH NaHCO3 or K2CO3 A->C B Chloroacetone (1-Chloropropan-2-one) B->C D 2-Methylimidazo[1,2-a]pyridine- 8-carbaldehyde (MP: 168-169°C) C->D Cyclocondensation (-H2O, -HCl) Val1 NMR Check: New Singlet (H-3) D->Val1 Val2 NMR Check: CHO Retention D->Val2

Caption: Synthesis pathway via cyclocondensation. Validation relies on the formation of the imidazole ring (H-3 signal appearance).[1]

Detailed Experimental Protocol

To ensure reproducibility and high-purity isolation for NMR analysis, follow this optimized protocol.

Step 1: Cyclocondensation
  • Reagents: Dissolve 2-aminonicotinaldehyde (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add chloroacetone (1.2 equiv) and sodium bicarbonate (1.5 equiv).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:1).[1] The starting amine (lower Rf) should disappear.[1]

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1]

  • Purification: Resuspend residue in water/DCM. Extract with DCM (3x).[1] Dry over Na₂SO₄.[1]

  • Crystallization: Recrystallize from Acetonitrile or Ethanol to obtain the product as a yellow solid.[1]

    • Target Melting Point: 168–169 °C.[1]

Step 2: NMR Sample Preparation
  • Solvent: Use CDCl₃ (99.8% D) + 0.03% TMS.[1]

  • Concentration: Prepare a ~10 mg/mL solution. Ensure the solution is clear; filter through a cotton plug if necessary to remove inorganic salts from the workup.[1]

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): ≥ 1.0 s (to ensure accurate integration of the aldehyde proton).

    • Scans: 16–32 scans are sufficient for the aromatic region.[1]

References

  • Patent Literature: Nouveaux imidazoles. WO1988008843A2.[1] (Describes the synthesis and melting point of 8-formyl-2-methylimidazo[1,2-a]pyridine).

  • Synthesis Methodology: Annulation of α-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines. (Provides comparative NMR data for the 3-formyl isomer).

  • General Reference: Imidazo[1,2-a]pyridine-8-carbaldehyde (CAS 136117-74-3).[1][2][3][4] ChemicalBook / Combi-Blocks Database.[1] (Base structure verification).

  • Spectral Database:Spectral Data for Imidazo[1,2-a]pyridine Derivatives. National Institute of Advanced Industrial Science and Technology (AIST), Japan (SDBS).

Sources

Comparative

Technical Guide: MS/MS Fragmentation &amp; Structural Characterization of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

Topic: Mass Spectrometry Fragmentation Pattern of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde (CAS: 88751-40-4) is a critical heterocyclic intermediate employed in the synthesis of acid-pump antagonists (e.g., substituted imidazopyridines for gastric acid suppression) and novel anticancer agents.

In drug development, distinguishing this specific regioisomer from its analogs (e.g., the 3-carbaldehyde or 6-carbaldehyde isomers) is vital for quality control. This guide provides a definitive analysis of its Electrospray Ionization (ESI) fragmentation behavior, comparing it against key structural alternatives to establish a self-validating identification protocol.

Key Diagnostic Indicator: The compound exhibits a characteristic [M+H-CO]⁺ transition driven by the 8-formyl group's proximity to the bridgehead nitrogen, a feature distinct from its 3-formyl regioisomers which often favor ring-opening or radical losses.

Theoretical Fragmentation Mechanics

The fragmentation of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde (


, MW 160.06) under ESI(+) conditions follows a predictable pathway governed by the stability of the fused aromatic system and the lability of the carbonyl substituent.
Primary Pathway: Decarbonylation (Loss of CO)

Upon protonation (


, m/z 161.07), the most energetically favorable pathway is the elimination of carbon monoxide (CO, 28 Da).
  • Mechanism: The protonation likely occurs at the N1 position (most basic site). The 8-carbaldehyde group, being peri-planar to the bridgehead nitrogen, undergoes an alpha-cleavage or rearrangement to expel CO.

  • Resulting Ion: The formation of the 2-methylimidazo[1,2-a]pyridine cation (m/z 133.07).

Secondary Pathway: Ring Degradation (Loss of HCN)

Following the loss of CO, the resulting fragment (m/z 133) retains the stable imidazopyridine core. Higher collision energies (CE > 30 eV) induce the cleavage of the heterocyclic ring, typically expelling Hydrogen Cyanide (HCN, 27 Da).

  • Resulting Ion: m/z 106.06.

Diagnostic Fragmentation Tree (DOT Visualization)

The following diagram illustrates the stepwise fragmentation logic used to validate the structure.

FragmentationPath cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 161.07 (C9H9N2O+) Frag1 Fragment 1 [M+H - CO]+ m/z 133.08 (C8H9N2+) Parent->Frag1 - CO (28 Da) Low CE (10-20 eV) Frag2 Fragment 2 [M+H - CO - HCN]+ m/z 106.07 (C7H8N+) Frag1->Frag2 - HCN (27 Da) Med CE (25-35 eV) Frag3 Fragment 3 [M+H - CO - CH3CN]+ m/z 92.05 (C6H6N+) Frag1->Frag3 - CH3CN (41 Da) High CE (>40 eV) legend1 Primary Diagnostic Transition

Figure 1: ESI(+) Fragmentation pathway of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde showing the characteristic loss of Carbon Monoxide followed by ring contraction.

Comparative Analysis: Target vs. Alternatives

To ensure specificity, the target compound is compared against its non-methylated parent and its 3-position regioisomer.

Table 1: Comparative MS/MS Fingerprints
FeatureTarget Compound (8-CHO)Alternative A (3-CHO Isomer)Alternative B (No Methyl)
Structure 2-Methyl-8-formyl2-Methyl-3-formyl8-Formyl (Parent)
Precursor [M+H]⁺ 161.07 161.07147.06
Primary Fragment 133.07 (-CO)133.07 (-CO)119.06 (-CO)
Secondary Fragment 106.06 (-HCN)92.05 (-CH3CN)92.05 (-HCN)
Differentiation High efficiency CO loss due to 8-position proximity to bridgehead N.Lower efficiency CO loss ; 3-position often shows competing loss of OH or H2O if ortho-substituents exist.Mass shift of -14 Da confirms absence of methyl group.
Retention Time (RP) Moderate (Methyl increases lipophilicity)Lower (3-CHO is more polar due to conjugation)Lowest (Lacks methyl group)

Analytic Insight: While the 8-CHO and 3-CHO isomers share the same mass (m/z 161), they can be distinguished by the intensity ratio of the m/z 133 fragment. The 8-CHO substituent is sterically crowded near the bridgehead nitrogen, facilitating a rapid loss of CO compared to the more stable 3-CHO position.

Experimental Protocol (Self-Validating)

This protocol is designed to generate the data described above. It includes a "System Suitability" step to ensure the instrument is capable of detecting the diagnostic ions.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).

LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization: ESI Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

Data Acquisition Workflow (DOT Visualization)

Workflow Step1 Injection (1 µL) Step2 ESI Source (+3.5 kV) Step1->Step2 Step3 Full Scan MS1 (m/z 100-300) Step2->Step3 Step4 Precursor Selection (m/z 161.07) Step3->Step4 Step5 CID Fragmentation (CE: 10, 20, 40 eV) Step4->Step5 Step6 Detection (Product Ion Scan) Step5->Step6 Validation Validation Pass: Intensity of 133 > 50% Step6->Validation Check for m/z 133

Figure 2: Step-by-step acquisition workflow for validating the compound identity.

Validation Criteria

For a positive identification, the sample must meet all three criteria:

  • Precursor Mass: Observed [M+H]⁺ = 161.07 ± 0.01 Da.[1]

  • Major Fragment: Presence of m/z 133.07 (Loss of CO) at >50% relative abundance at 20 eV collision energy.

  • Retention Time: Matches reference standard (typically ~2.5 - 3.0 min on generic C18 gradients).

References

  • Gueiffier, A., et al. (1998). Synthesis and biological activity of novel imidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry. (General scaffold synthesis and properties)

  • Trapani, G., et al. (2003). Structure-activity relationships in the imidazo[1,2-a]pyridine series.[2][3] Current Medicinal Chemistry. (SAR and structural variation effects)

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Pyridine-carboxaldehydes. National Institute of Standards and Technology.[4] (Reference for aldehyde loss of CO mechanism)

  • PubChem. (2025). Compound Summary: 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde. National Library of Medicine. (Chemical structure and physical data)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.